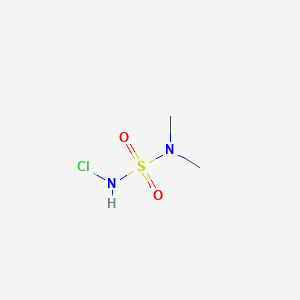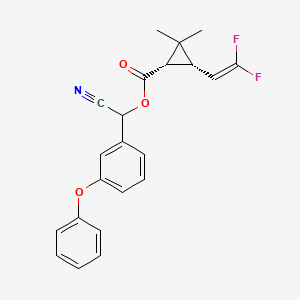![molecular formula C14H23N5O7S B13411467 3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid](/img/structure/B13411467.png)
3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxytryptamine Creatinine Sulfate is a compound that combines the properties of 6-hydroxytryptamine, a derivative of tryptamine, and creatinine sulfate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxytryptamine Creatinine Sulfate typically involves the reaction of 6-hydroxytryptamine with creatinine sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of 6-Hydroxytryptamine Creatinine Sulfate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented at various stages of production to maintain consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxytryptamine Creatinine Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its original hydroxytryptamine form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxytryptamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Hydroxytryptamine Creatinine Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role as a neurotransmitter and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, particularly in neurology and psychiatry.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Hydroxytryptamine Creatinine Sulfate involves its interaction with serotonin receptors in the brain. It acts as an agonist, binding to these receptors and mimicking the effects of serotonin. This interaction leads to various physiological responses, including modulation of mood, cognition, and behavior. The compound primarily targets the 5-HT2A receptor, which is involved in numerous neurological processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptamine Creatinine Sulfate: Another tryptamine derivative with similar properties.
6-Hydroxyindole: Shares the hydroxyindole moiety but lacks the creatinine sulfate component.
N-(3,5-Dihydroxybenzoyl)-6-hydroxytryptamine: A compound with enhanced tyrosinase inhibitory activity.
Uniqueness
6-Hydroxytryptamine Creatinine Sulfate is unique due to its combined structure, which imparts distinct chemical and biological properties. The presence of both hydroxytryptamine and creatinine sulfate moieties allows it to interact with multiple molecular targets and pathways, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C14H23N5O7S |
|---|---|
Molecular Weight |
405.43 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-6-ol;2-[carbamimidoyl(methyl)amino]acetic acid;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H9N3O2.H2O4S/c11-4-3-7-6-12-10-5-8(13)1-2-9(7)10;1-7(4(5)6)2-3(8)9;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H3,5,6)(H,8,9);(H2,1,2,3,4) |
InChI Key |
XDPUECBTPOKQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.C1=CC2=C(C=C1O)NC=C2CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)

![[(3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13411456.png)


![(1S,3R,5R,6S,8R,10R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B13411473.png)

